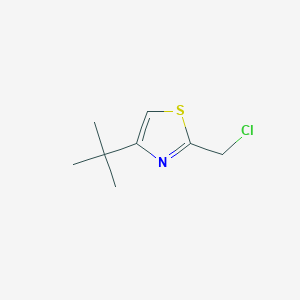![molecular formula C19H32N2OSi B1440028 2-(1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol CAS No. 918523-63-4](/img/structure/B1440028.png)
2-(1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol
描述
2-(1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol is a complex organic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is notable for its incorporation of a triisopropylsilyl group, which provides steric protection and influences the compound’s reactivity and stability. The presence of the hydroxyl group on the propan-2-ol moiety further adds to its chemical versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step often involves the cyclization of a suitable precursor, such as a pyridine derivative, under acidic or basic conditions.
Introduction of the Triisopropylsilyl Group: The triisopropylsilyl group is introduced via a silylation reaction, typically using triisopropylsilyl chloride in the presence of a base like imidazole or triethylamine.
Attachment of the Propan-2-ol Moiety: The final step involves the addition of the propan-2-ol group, which can be achieved through various methods, including Grignard reactions or other nucleophilic addition reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-(1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyrrolo[2,3-b]pyridine core or the hydroxyl group.
Substitution: The triisopropylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and PCC (pyridinium chlorochromate).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the triisopropylsilyl group could introduce a wide range of functional groups.
科学研究应用
2-(1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol depends on its specific application and the biological targets involved. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The triisopropylsilyl group can influence the compound’s binding affinity and selectivity by providing steric hindrance and altering the electronic properties of the molecule.
相似化合物的比较
Similar Compounds
2-(1-(Trimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol: Similar structure but with a trimethylsilyl group instead of triisopropylsilyl.
2-(1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanol: Similar structure but with an ethanol moiety instead of propan-2-ol.
2-(1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol: Similar structure but with a methanol moiety instead of propan-2-ol.
Uniqueness
The uniqueness of 2-(1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol lies in its specific combination of functional groups, which confer distinct chemical and physical properties. The triisopropylsilyl group provides steric protection, enhancing stability and influencing reactivity, while the hydroxyl group on the propan-2-ol moiety offers versatility in chemical transformations.
属性
IUPAC Name |
2-[1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-5-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2OSi/c1-13(2)23(14(3)4,15(5)6)21-10-9-16-11-17(19(7,8)22)12-20-18(16)21/h9-15,22H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBIIYIIDGTFIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677991 | |
| Record name | 2-{1-[Tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918523-63-4 | |
| Record name | 2-{1-[Tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1439946.png)
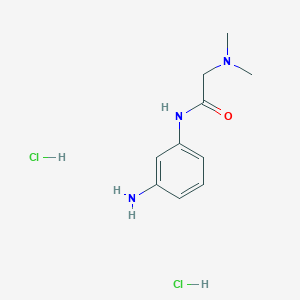
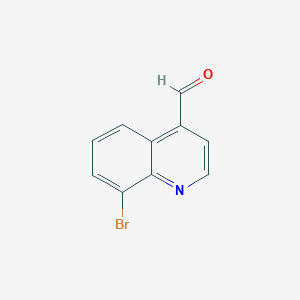
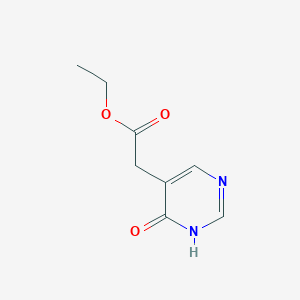

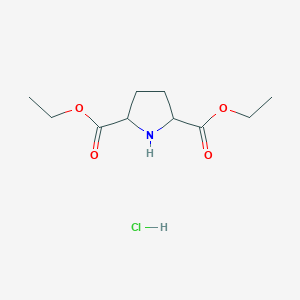
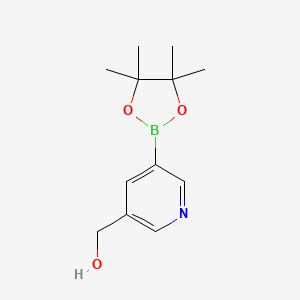
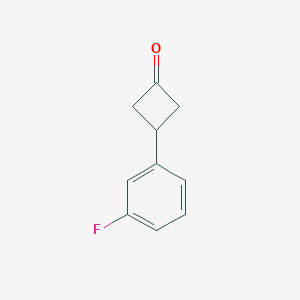
![2-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1439959.png)
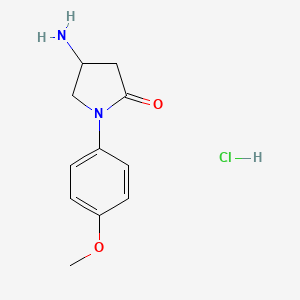
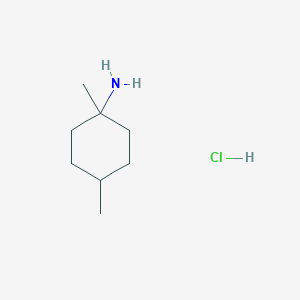

![tert-Butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1439963.png)
